
(R)-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
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Overview
Description
®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a bromophenyl group, a difluoropyrrolidinyl group, and an amino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a series of reactions such as nitration, reduction, and halogenation can be used to introduce the bromophenyl group.
Introduction of the Difluoropyrrolidinyl Group: The difluoropyrrolidine moiety can be synthesized separately and then attached to the intermediate through nucleophilic substitution or other coupling reactions.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the propanone moiety.
Reduction: Reduction reactions can target the carbonyl group in the propanone backbone.
Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one can be used as a building block for more complex molecules.
Biology
The compound may have potential as a biochemical probe or as a starting point for the development of pharmaceuticals.
Medicine
Research could explore its use in drug design, particularly for targeting specific enzymes or receptors.
Industry
In material science, the compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- ®-2-amino-3-(4-chlorophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
- ®-2-amino-3-(4-fluorophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Uniqueness
The presence of the bromophenyl group and the difluoropyrrolidinyl group makes ®-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2N2O/c14-10-3-1-9(2-4-10)7-11(17)12(19)18-6-5-13(15,16)8-18/h1-4,11H,5-8,17H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIYBVKPWILQW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C(CC2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H](CC2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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